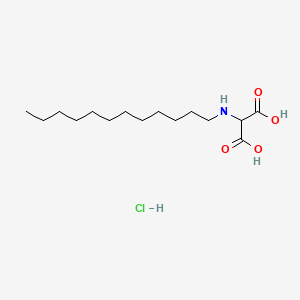![molecular formula C17H18O2S B12607234 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal CAS No. 646534-07-8](/img/structure/B12607234.png)
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is an organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a conjugated tetraenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-(methylsulfanyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable enolate to form an intermediate.
Dehydration: The intermediate is then dehydrated to form the conjugated tetraenal chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups play a crucial role in modulating its reactivity and binding affinity. The conjugated tetraenal chain allows for electron delocalization, which can influence its chemical behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile: Similar structure but with a nitrile group instead of the tetraenal chain.
4-Methoxy-3-(methylsulfanyl)benzaldehyde: The starting material for the synthesis of the target compound.
Uniqueness
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is unique due to its conjugated tetraenal chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research applications.
Properties
CAS No. |
646534-07-8 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
9-(4-methoxy-3-methylsulfanylphenyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C17H18O2S/c1-19-16-12-11-15(14-17(16)20-2)10-8-6-4-3-5-7-9-13-18/h3-14H,1-2H3 |
InChI Key |
DNQCHXWFWHAZQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=CC=CC=CC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


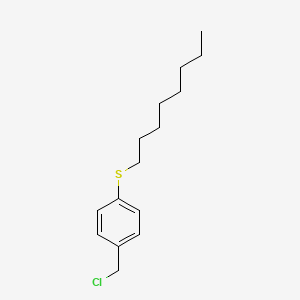
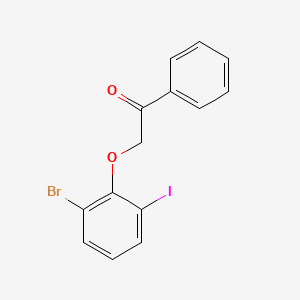
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)

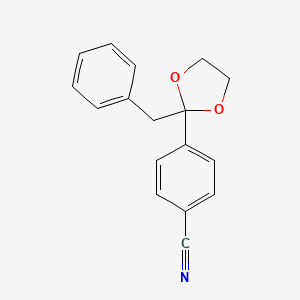
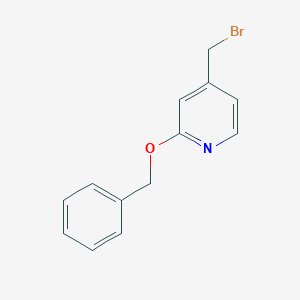
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
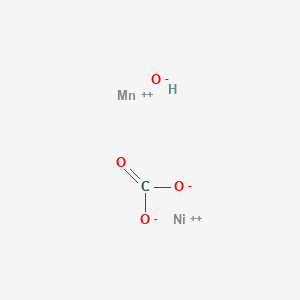
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
